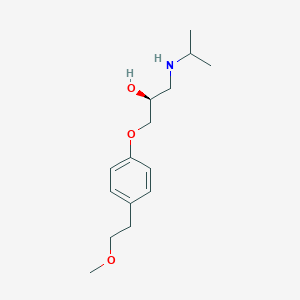

(S)-Metoprolol

Description

Significance of Chirality in Beta-Adrenergic Receptor Antagonist Research

The significance of chirality in beta-adrenergic receptor antagonist research stems from the observation that the two enantiomers of a chiral beta-blocker can exhibit markedly different pharmacological activities nih.govnih.gov. For many beta-blockers with a single chiral center, the levorotary or (-)-enantiomer generally possesses a much greater affinity for binding to beta-adrenergic receptors than its dextrorotary or (+)-antipode nih.govnih.gov. This stereoselectivity in binding is a crucial aspect of their mechanism of action.

In the case of metoprolol (B1676517), the beta-1 blocking activity, which is primarily responsible for its therapeutic effects in cardiovascular conditions, predominantly resides in the (S)-(-)-enantiomer rjptonline.orgresearchgate.netindianheartjournal.commdpi.comacs.orgmdpi.com. The (S)-enantiomer has been shown to be significantly more potent in blocking beta-1 adrenoceptors compared to the (R)-enantiomer indianheartjournal.commdpi.comnih.gov. The ratio of (S) to (R) activity in blocking beta-1 receptors has been reported to be around 33:1 or even higher, ranging from 50 to 500 fold in some studies rjptonline.orgindianheartjournal.comacs.orgmdpi.com.

While the (S)-enantiomer is the primary contributor to beta-1 blockade, the (R)-enantiomer of metoprolol exhibits different pharmacological properties. Research indicates that the (R)-isomer acts as a non-selective beta-blocker, capable of blocking both beta-1 and beta-2 receptors, particularly at higher doses indianheartjournal.commdpi.com. The (R)-enantiomer has also been reported to show increased selectivity for beta-2 receptors in the ciliary process indianheartjournal.com. This difference in receptor selectivity between the enantiomers highlights the importance of considering chirality in understanding the full pharmacological profile of metoprolol.

Stereochemical Considerations in Beta-Blocker Development and Clinical Application

Stereochemical considerations are vital throughout the development and clinical application of beta-blockers. Since many beta-blockers are chiral and often administered as racemates, the presence of a less active or even inactive enantiomer can have implications. Administering a racemic mixture means that 50% of the drug administered consists of the (R)-enantiomer in the case of metoprolol researchgate.net. This non-beta-blocking enantiomer may contribute to side effects, drug interactions, or a loss of cardioselectivity as dosages are increased researchgate.net.

Pharmacokinetic profiles of beta-blocker enantiomers can also exhibit stereoselectivity, although the degree varies among different drugs nih.govnih.govchapman.edu. For metoprolol, stereoselectivity in plasma concentrations is largely influenced by stereoselective metabolism and first-pass effects chapman.edu. Studies have shown that the metabolism of metoprolol by CYP2D6, a key enzyme in its biotransformation, is stereoselective, with a preference towards the (R)-enantiomer mdpi.comnih.govnih.gov. This preferential metabolism can lead to higher plasma concentrations of the (S)-enantiomer compared to the (R)-enantiomer in individuals who are extensive metabolizers of CYP2D6 nih.govnih.gov. Conversely, in poor metabolizers, the stereoselectivity in plasma concentrations may be reversed nih.gov.

Metabolism of metoprolol occurs via several pathways, including alpha-hydroxylation and O-demethylation, primarily mediated by CYP2D6 mdpi.commdpi.comnih.gov. Alpha-hydroxylation of metoprolol creates a new chiral center, leading to the formation of diastereomers of alpha-hydroxymetoprolol (B22152) mdpi.comnih.gov. This metabolic pathway also exhibits stereoselectivity mdpi.comgoogle.com.

The understanding of these stereochemical differences in both pharmacodynamics and pharmacokinetics has led to interest in the potential advantages of using single enantiomers, a concept known as a "chiral switch" indianheartjournal.com.

Rationale for Dedicated Academic Research on (S)-Metoprolol Enantiomer

Dedicated academic research on the this compound enantiomer is driven by several key rationales stemming from the stereochemical differences between the enantiomers.

Secondly, investigating the specific pharmacokinetic profile of this compound allows for a more precise understanding of its absorption, distribution, metabolism, and excretion independent of the (R)-enantiomer nih.gov. Given the stereoselective nature of metoprolol metabolism by enzymes like CYP2D6, studying the individual enantiomers provides valuable insights into how genetic polymorphisms and drug interactions specifically affect the more pharmacologically active component nih.govnih.gov. Research has utilized stereoselective analytical methods, such as HPLC-MS/MS, to quantify the individual enantiomers and their metabolites, enabling detailed pharmacokinetic studies nih.gov.

Thirdly, exploring the clinical effects of pure this compound allows researchers to determine if its use offers advantages in terms of efficacy or tolerability compared to the racemate in specific patient populations or conditions researchgate.net. While metoprolol is widely used for conditions like hypertension, angina, and heart failure, ongoing research continues to evaluate its role and potential optimization nih.govresearchgate.netnih.govdrugbank.com. Studies focusing on this compound aim to ascertain if a chirally pure formulation provides a better therapeutic index or a more predictable response, particularly considering the variable contribution of the (R)-enantiomer in different individuals based on their metabolic profiles researchgate.netnih.gov.

In essence, dedicated research on this compound is crucial for a comprehensive understanding of metoprolol's pharmacology, moving beyond the behavior of the racemic mixture to fully characterize the properties and potential benefits of its primary active component. This aligns with the broader trend in pharmaceutical science to develop and utilize single-enantiomer drugs when stereochemistry significantly impacts activity, metabolism, or safety nih.govindianheartjournal.com.

Data Table: Beta-1 Blocking Activity Ratio (S:R) for Metoprolol

| Enantiomer Ratio (S:R) | Reference |

| 33:1 | indianheartjournal.comacs.orgmdpi.com |

| 50-500 fold greater | rjptonline.org |

| >43 times higher | researchgate.net |

Data Table: Stereoselectivity in Metoprolol Pharmacokinetics (AUC S:R Ratio)

| CYP2D6 Phenotype | AUC S:R Ratio (Plasma) | Reference |

| Extensive Metabolizers | ~1.37 ± 0.32 | indianheartjournal.com |

| Poor Metabolizers | ~0.90 ± 0.06 | indianheartjournal.com |

| General (Hypertensive Parturient) | 1.81 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230861 | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81024-42-2 | |

| Record name | (-)-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis and Enantiomeric Purity Assessment of S Metoprolol

Advanced Stereoselective Synthetic Methodologies

Several strategies have been employed for the asymmetric synthesis of (S)-Metoprolol, utilizing chiral building blocks, catalytic methods, and biocatalysis.

Utilization of Chiral Building Blocks and Reagents (e.g., R-epichlorohydrin)

One common approach involves using a pre-existing chiral molecule as a starting material or reagent to control the stereochemistry of the product. (R)-epichlorohydrin is a key chiral building block used in the synthesis of various β-blockers, including this compound. researchgate.netgoogle.comgoogle.comnih.govresearchgate.net

A synthetic route using (R)-epichlorohydrin involves its reaction with 4-(2-hydroxyethyl)phenol or 4-hydroxyphenethyl methyl ether. researchgate.netgoogle.comgoogle.com This reaction can generate an epoxide intermediate with the desired stereochemistry. Subsequent reactions, such as alkylation and reaction with isopropylamine, lead to the formation of this compound. researchgate.netgoogle.comgoogle.com For instance, a synthesis starting from 4-(2-hydroxyethyl)phenol and (R)-epichlorohydrin has been reported to yield this compound with an enantiomeric excess (e.e.) higher than 97% and a total yield of 79.6%. researchgate.net Another method using 4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin obtained this compound base with a yield of 79.2%. google.comgoogle.com

Catalytic Asymmetric Synthesis Approaches (e.g., Sharpless asymmetric dihydroxylation)

Catalytic asymmetric synthesis employs chiral catalysts to induce enantioselectivity in a reaction. The Sharpless asymmetric dihydroxylation (AD) is a powerful reaction for converting prochiral olefins into chiral vicinal diols. ingentaconnect.comeurekaselect.com An approach to synthesize this compound utilizing the Sharpless AD reaction has been reported. ingentaconnect.comeurekaselect.com This route involves a four-step sequence including nucleophilic substitution, the AD reaction, cyclization, and nucleophilic ring opening. ingentaconnect.comeurekaselect.com The key AD step was catalyzed by a soluble polymer chiral ligand, which could be recovered and reused while maintaining high catalytic activity and enantioselectivity. ingentaconnect.comeurekaselect.com This method has been demonstrated for producing this compound on a kilogram scale. ingentaconnect.comeurekaselect.com

Enzymatic and Biocatalytic Strategies for Enantioselective Preparation

Enzymes and biocatalysts offer highly selective and environmentally friendly routes for asymmetric synthesis. Various enzymatic methods have been explored for the enantioselective preparation of this compound. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net

One approach involves the use of lipases for kinetic resolution of racemic intermediates. rsc.orgresearchgate.netresearchgate.netugm.ac.id For example, Candida antarctica lipase (B570770) B (CALB) has been used in the kinetic resolution of a secondary chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, to obtain enantiopure this compound in high yield and 99% e.e. researchgate.netresearchgate.net Another study used lipase-catalyzed transesterification of racemic metoprolol (B1676517) to achieve a maximum conversion of this compound with 92% e.e. of the substrate and 90% e.e. of the product. ugm.ac.id

Biocatalysts like Rhodococcus species have also been investigated. nih.gov A Rhodococcus erythropolis oxidase catalyzed process can produce (R)-iso-propylideneglycerol, which can serve as a chiral synthon for the synthesis of this compound. nih.gov

Hydrolytic Kinetic Resolution in this compound Synthesis

Hydrolytic kinetic resolution (HKR) is a method used to separate enantiomers by selectively hydrolyzing one enantiomer from a racemic mixture using a chiral catalyst, often a metal complex. rsc.orgncl.res.in This technique has been applied in the synthesis of this compound. slideserve.comresearchgate.netrsc.orgncl.res.in

Jacobsen's HKR, typically employing a (salen)Co(III) complex as the catalyst, has been used for the enantioselective synthesis of β-blockers, including this compound. slideserve.comresearchgate.netrsc.orgncl.res.in This method involves the kinetic resolution of terminal epoxides, such as aryl glycidyl (B131873) ethers, which are intermediates in the synthesis of this compound. researchgate.netrsc.orgncl.res.in Using (R,R)-salen-Co(OAc) as a catalyst, the HKR of an epoxide intermediate yielded the (S)-epoxide in high yield and enantiomeric excess, which was then converted to this compound. slideserve.com HKR using Jacobsen's catalyst has been reported to produce this compound with 96% e.e. researchgate.net Polymeric Co(III)-salen complexes have also been developed as recyclable catalysts for asymmetric HKR in the preparation of this compound, achieving high enantioselectivity (>99%). rsc.org

Here is a table summarizing some asymmetric synthesis approaches and their reported outcomes:

| Synthesis Method | Chiral Source/Catalyst | Key Intermediate/Substrate | Reported Yield (%) | Reported e.e. (%) | Source |

| Chiral Building Block | (R)-Epichlorohydrin | Reaction with 4-(2-hydroxyethyl)phenol | 79.6 | >97 | researchgate.net |

| Chiral Building Block | (R)-Epichlorohydrin | Reaction with 4-hydroxyphenethyl methyl ether | 79.2 | Not specified | google.comgoogle.com |

| Catalytic Asymmetric Dihydroxylation (Sharpless AD) | Polymer chiral ligand QN-AQN-OPEG-OMe | Prochiral olefin intermediate | Not specified | High | ingentaconnect.comeurekaselect.com |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (racemic) | High | 99 | researchgate.netresearchgate.net |

| Enzymatic Kinetic Resolution | Candida antarctica B lipase | Racemic metoprolol (transesterification) | Not specified | 92 (substrate), 90 (product) | ugm.ac.id |

| Hydrolytic Kinetic Resolution | (R,R)-salen-Co(OAc) | Epoxide intermediate | 97 | 98 (epoxide) | slideserve.com |

| Hydrolytic Kinetic Resolution | Jacobsen's catalyst | Not specified (terminal epoxides) | Not specified | 96 | researchgate.net |

| Hydrolytic Kinetic Resolution | Polymeric Co(III)-salen complex | Terminal epoxides | Up to 44 | >99 | rsc.org |

Enantiomeric Excess and Chiral Purity Determination Methodologies

Ensuring the enantiomeric purity of this compound is critical for its pharmaceutical application. Various analytical techniques are employed to determine the enantiomeric excess (e.e.) and chiral purity.

Chromatographic Techniques for Enantiomer Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for assessing the enantiomeric purity of chiral compounds like metoprolol. nih.goveijppr.comresearchgate.netresearchgate.netchromatographyonline.comnih.govrjptonline.org These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to their separation. eijppr.comchromatographyonline.com

Chiral Stationary Phases (CSPs): Direct separation of metoprolol enantiomers can be achieved using HPLC with a chiral stationary phase. nih.goveijppr.comresearchgate.netchromatographyonline.com Various types of CSPs have been utilized, including polysaccharide-based columns (e.g., Chiralcel OD-H, Lux Amylose-2, Chiralpak AD) and protein-based columns (e.g., Chiral-AGP). nih.goveijppr.comresearchgate.netchromatographyonline.com The choice of CSP and mobile phase composition (including organic modifiers, buffers, and additives like diethylamine (B46881) or trifluoroacetic acid) is optimized to achieve adequate resolution of the enantiomers. nih.goveijppr.comresearchgate.netchromatographyonline.com For example, a Lux Amylose-2 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) has been successfully used for the separation and quantification of metoprolol enantiomers by LC-MS/MS. nih.govresearchgate.net Chiralcel OD columns have also shown high separation factors and resolution values for metoprolol. researchgate.net

Chiral Mobile Phase Additives (CMPAs): Another approach involves using a chiral additive in the mobile phase with a conventional achiral stationary phase (e.g., C18). eijppr.comchromatographyonline.comrjptonline.org The CMPA interacts with the enantiomers to form transient diastereomeric complexes, which can then be separated chromatographically. eijppr.comchromatographyonline.com Methyl-β-cyclodextrin (M-β-CD) has been used as a chiral mobile phase additive in reversed-phase HPLC for the enantiomeric separation of metoprolol tartrate. rjptonline.org

Derivatization: In some cases, particularly with older column technologies, derivatization of the enantiomers with a chiral reagent before chromatography is employed to form diastereomers. eijppr.comchromatographyonline.comnih.gov These diastereomers have different physical properties and can often be separated on standard achiral columns. eijppr.comchromatographyonline.com For instance, derivatization of metoprolol enantiomers with (-)-menthyl chloroformate has been used, followed by separation on a reversed-phase C8 column. nih.gov This method allowed for the determination of low levels (0.05%) of one enantiomer in the presence of the other. nih.gov However, direct methods using CSPs are often preferred as they avoid the extra derivatization step. nih.gov

Chromatographic methods are coupled with various detectors, including UV, fluorescence (FLD), and mass spectrometry (MS/MS), to detect and quantify the separated enantiomers. nih.govresearchgate.netresearchgate.net LC-MS/MS is particularly useful for its sensitivity and selectivity, allowing for the quantification of metoprolol enantiomers in complex biological matrices like plasma. nih.govresearchgate.net

Here is a table illustrating some chromatographic methods for metoprolol enantiomer separation:

| Technique | Stationary Phase Type | Specific Column Examples | Mobile Phase Components | Detection Method | Notes | Source |

| HPLC (Direct) | Polysaccharide-based | Lux Amylose-2, Chiralcel OD, Chiralpak AD | Ammonium acetate buffer, Acetonitrile, Diethylamine | LC-ESI-MS/MS, UV | Widely used, high resolution | nih.govresearchgate.netresearchgate.net |

| HPLC (Direct) | Protein-based | Chiral-AGP | Ammonium acetate buffer, Acetonitrile, Diethylamine | LC-ESI-MS/MS | Affected by mobile phase parameters | nih.goveijppr.comresearchgate.net |

| HPLC (Direct) | Brush-type | α-Burke II, Whelk-O 1 | Methylene chloride, Ethanol, Methanol (B129727), Ammonium acetate | Not specified | Can obviate derivatization | chromatographyonline.com |

| HPLC (Direct) | Cellulose (B213188) tris-(3,5-dimethylphenyl-carbamate) | CHIRALCEL OD-RH | Water (0.2% diethylamine), Acetonitrile (gradient) | FLD | Used for metoprolol and metabolites | researchgate.net |

| HPLC (Indirect) | Achiral (e.g., C18) | Macherey Nagel C18, Inertsil C8 | Aqueous solution (M-β-CD), Methanol; Reversed-phase | UV | Requires derivatization or chiral additive | nih.govrjptonline.org |

| HPLC (Indirect) | Achiral (e.g., C8) | Inertsil C8 | Reversed-phase | Not specified | After derivatization with (-)-menthyl chloroformate | nih.gov |

| RP-HPLC (CMPA) | C18 | Macherey Nagel C18 | Aqueous solution (M-β-CD), Methanol | UV | Uses chiral mobile phase additive | rjptonline.org |

Stereoselective Pharmacodynamics of S Metoprolol

Kinetic Selectivity of (S)-Metoprolol at Beta1-Adrenoceptors

The pharmacological activity of a ligand at a receptor is not solely determined by its equilibrium binding affinity (Kd), but also by the kinetics of its interaction, specifically the rates of association (k_on) and dissociation (k_off) with the receptor binding site. These kinetic rates influence the speed of receptor binding and the duration of receptor occupancy, which can have significant implications for the drug's effect profile.

Research investigating the binding kinetics of beta-blockers at β1-adrenoceptors has revealed differences in the association and dissociation rates among various compounds. While specific kinetic data (k_on and k_off values) explicitly quantified solely for this compound are not extensively detailed in the available literature, studies on metoprolol (B1676517) (often referring to the racemic mixture) provide insights into the general kinetic profile of this beta-blocker at the β1-adrenoceptor.

Association and Dissociation Rates (k_on, k_off) at Receptor Binding Sites

Studies examining the binding kinetics of metoprolol at β1-adrenoceptors indicate that it exhibits relatively fast association and dissociation rates compared to some other beta-blockers like bisoprolol (B1195378) and nadolol. guidetopharmacology.orgmassbank.eu The association of metoprolol with beta-adrenoceptors is reported to occur rapidly, typically within minutes.

Available data on the affinity of Metoprolol enantiomers for β1 and β2 adrenoceptors are presented below:

| Enantiomer | β1-adrenoceptor Affinity (-log M) | β2-adrenoceptor Affinity (-log M) | β1/β2 Selectivity Ratio |

| This compound | 7.73 ± 0.10 wikipedia.orgwikidoc.org | 6.28 ± 0.06 wikipedia.orgwikidoc.org | ~30 wikipedia.orgwikidoc.org |

| (R)-Metoprolol | 5.00 ± 0.06 wikipedia.orgwikidoc.org | 4.52 ± 0.09 wikipedia.orgwikidoc.org | ~3 wikipedia.orgwikidoc.org |

| Racemic Metoprolol | - | - | ~30 wikipedia.orgwikidoc.org |

Note: Affinity values are expressed as -log equilibrium dissociation constant (-log Kd or -log Ki) in M. Data presented as mean ± s.d. where available.

Studies comparing the kinetic profiles of different beta-blockers, including metoprolol (likely racemate), provide relative insights:

| Beta-blocker | Beta1-adrenoceptor k_on (M⁻¹min⁻¹) | Beta1-adrenoceptor k_off (min⁻¹) |

| Metoprolol | Higher relative association rates guidetopharmacology.orgmassbank.eu | 3-10 guidetopharmacology.orgmassbank.eu |

| Bisoprolol | ~10⁷ guidetopharmacology.orgmassbank.eu | ~0.1 guidetopharmacology.orgmassbank.eu |

| Atenolol | Higher relative association rates guidetopharmacology.orgmassbank.eu | 3-10 guidetopharmacology.orgmassbank.eu |

| Nadolol | ~10⁷ guidetopharmacology.orgmassbank.eu | ~0.1 guidetopharmacology.orgmassbank.eu |

Note: Kinetic data for Metoprolol in this table are likely for the racemate as reported in the cited studies. guidetopharmacology.orgmassbank.eu

Implications of Binding Kinetics for Pharmacological Efficacy

The kinetic profile of this compound, characterized by relatively fast association and dissociation rates as observed for metoprolol in general, has implications for its pharmacological effects. guidetopharmacology.orgmassbank.eu A faster dissociation rate suggests that the drug may leave the receptor binding site relatively quickly. guidetopharmacology.orgmassbank.eu

Enantioselective Pharmacokinetics of S Metoprolol

Stereoselective Absorption and Distribution Profiles

The absorption and distribution of metoprolol (B1676517) enantiomers can be influenced by several factors, leading to differences in their systemic exposure and tissue concentrations.

Influence of First-Pass Metabolism on Enantiomer Bioavailability

Metoprolol undergoes extensive first-pass metabolism in the liver after oral administration, significantly reducing its systemic bioavailability. wikipedia.orgdrugbank.commdpi.comfda.gov This first-pass effect is stereoselective, contributing to the observed differences in the bioavailability of the (R)- and (S)-enantiomers. Studies suggest that the stereoselectivity in plasma concentrations of metoprolol is largely linked to stereoselective metabolism and the first-pass effect. chapman.eduualberta.ca While the major metabolic pathway, O-demethylation, favors the (R)-(+)-metoprolol, contributing to its lower plasma concentrations, the stereoselective alpha-hydroxylation pathway shows a preference for (S)-(-)-metoprolol. chapman.eduualberta.caresearchgate.netpharmgkb.org This differential metabolism during the first pass impacts the fraction of each enantiomer reaching the systemic circulation.

Enantiomeric Ratios in Plasma and Tissue Distribution

The stereoselective first-pass metabolism and subsequent elimination processes result in varying enantiomeric ratios of metoprolol in plasma. In extensive metabolizers of CYP2D6, the area under the plasma concentration-time curve (AUC) for (S)-metoprolol is typically higher than that for (R)-metoprolol. chapman.edunih.gov For instance, studies in hypertensive patients phenotyped as extensive metabolizers of debrisoquine (B72478) showed mean AUC((-)-(S))/AUC((+)-(R)) ratios ranging from 1.14 to 1.44, with a mean of 1.29, indicating plasma accumulation of the (S)-enantiomer. nih.gov

While the tissue distribution of beta-blocker enantiomers can be stereoselective, the actual uptake and binding in most tissues may be non-stereoselective, with apparent stereoselectivity in tissue concentrations often attributed to stereoselective plasma protein binding. chapman.eduualberta.ca

Stereoselective Protein Binding Studies (e.g., AAG importance)

Metoprolol is weakly bound to plasma proteins, with approximately 12% of the administered dose found bound, primarily to serum albumin. drugbank.commdpi.comfda.gov While the protein binding of some beta-blockers like pindolol (B1678383) and sotalol (B1662669) appears non-stereoselective, stereoselective binding has been reported for other beta-blockers such as propranolol (B1214883) to both whole plasma and individual serum proteins like human serum albumin and alpha1-acid glycoprotein (B1211001) (AAG). chapman.eduualberta.capsu.edu Although specific detailed data on the stereoselective binding of metoprolol enantiomers to AAG is less extensively documented in the provided sources compared to other beta-blockers like propranolol, the principle of stereoselective protein binding to chiral proteins like AAG is a known factor influencing the free fraction and distribution of drug enantiomers. ualberta.cawikipedia.orgresearchgate.netpsu.edu Differences in protein binding can impact the volume of distribution and clearance of each enantiomer.

Enantioselective Metabolic Pathways and Enzymes

The primary route of elimination for metoprolol is hepatic metabolism, which is highly stereoselective. ualberta.cawikipedia.orgdrugbank.comdrugs.com

Cytochrome P450 2D6 (CYP2D6) Mediated Metabolism

Cytochrome P450 2D6 (CYP2D6) is the critical enzyme responsible for the majority of metoprolol metabolism, accounting for an estimated 80% of its metabolism in normal metabolizers. mdpi.compharmgkb.orgnih.govnih.gov Metoprolol is a moderately sensitive substrate for CYP2D6. mdpi.com Genetic polymorphism of CYP2D6 significantly affects the stereoselective metabolism of metoprolol, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) with varying enzyme activity and consequently different plasma concentrations of metoprolol enantiomers. mdpi.comdrugs.comnih.govmdpi.commims.com While CYP2D6 is the primary enzyme, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 also contribute to metoprolol metabolism to a lesser extent. mdpi.compharmgkb.orgnih.gov

Metoprolol is metabolized via three main oxidative pathways: O-demethylation (approximately 65%), alpha-hydroxylation (approximately 10%), and N-dealkylation (approximately 10%). drugbank.compharmgkb.orgnih.gov

Stereospecificity of α-Hydroxylation for this compound

The alpha-hydroxylation pathway of metoprolol metabolism, which accounts for about 10% of the dose, is stereoselective for the (S)-(-)-metoprolol enantiomer. chapman.eduualberta.capharmgkb.orgmdpi.com This pathway results in the formation of alpha-hydroxymetoprolol (B22152), an active metabolite with approximately one-tenth of the pharmacological activity of metoprolol. pharmgkb.orgmdpi.com

Studies have shown that alpha-hydroxylation exhibits a slight preference for (S)-(-)-metoprolol. nih.govnih.gov Furthermore, the hydroxylation at the benzyl (B1604629) carbon creates a new stereogenic center, and in vitro and in vivo studies have revealed a preferred formation of the (1'R)-configuration at this new center from both metoprolol enantiomers. mdpi.comnih.govgoogle.com Specifically, stereoselectivity in alpha-hydroxymetoprolol formation favors the new 1'R chiral center from both metoprolol enantiomers. nih.gov

Summary of Enantioselective Metabolism:

| Metabolic Pathway | Primary Enzyme(s) Involved | Stereoselectivity | Contribution to Total Metabolism | Metabolite(s) Formed |

| O-Demethylation | CYP2D6 (major), CYP3A4, CYP2B6, CYP2C9 (minor) | Favors (R)-metoprolol | ~65% | O-demethylmetoprolol (further oxidized to metoprolol acid) |

| Alpha-Hydroxylation | CYP2D6 (primary), CYP3A4 (minor) | Favors this compound | ~10% | Alpha-hydroxymetoprolol |

| N-Dealkylation | CYP2D6, CYP3A4, CYP2B6, CYP2C9 | Not explicitly detailed as strongly stereoselective for (S) in provided sources, some indication of preference for (S) in dogs psu.edu | ~10% | N-desisopropyl metoprolol |

O-Demethylation Pathways for Both Enantiomers

O-demethylation is a major metabolic pathway for metoprolol, contributing significantly to its elimination. This pathway leads to the formation of O-demethylated metabolites, which are subsequently oxidized to carboxylic acid metabolites. pharmgkb.orgchapman.eduresearchgate.net Research indicates that this pathway exhibits stereoselectivity, primarily favoring the (R)-(+)-metoprolol enantiomer. ualberta.cachapman.edumdpi.com The O-demethylation pathway is estimated to account for approximately 65% of the administered metoprolol dose. ualberta.capharmgkb.orgchapman.edumdpi.com While CYP2D6 is the main enzyme involved, other CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to this pathway to a lesser extent. mdpi.compharmgkb.orgnih.govpharmgkb.org

N-Dealkylation and its Enantiomeric Contribution

N-dealkylation is another metabolic pathway for metoprolol, although it accounts for a smaller fraction of the dose compared to O-demethylation, typically less than 10% in humans. ualberta.cachapman.edumdpi.com Studies suggest that N-dealkylation can exhibit enantioselectivity. For instance, research in dogs indicated a strong preference for the this compound enantiomer in the N-dealkylation process. nih.gov While CYP2D6 plays a role in N-dealkylation, contributions from CYP3A4, CYP2B6, and CYP2C9 have also been observed. pharmgkb.orgnih.govpharmgkb.org

Characterization of Metabolites and their Enantiomeric Profiles

Metoprolol undergoes metabolism to form several metabolites, including α-hydroxymetoprolol, O-desmethylmetoprolol, and metoprolol acid. The formation and clearance of these metabolites often display enantioselectivity, reflecting the stereospecificity of the enzymes involved.

Stereochemistry and Pharmacological Activity of α-Hydroxymetoprolol Diastereomers

α-Hydroxymetoprolol is a significant metabolite of metoprolol, formed through benzylic hydroxylation. ualberta.cachapman.eduresearchgate.netmdpi.com This metabolic step introduces a new stereogenic center, resulting in the formation of four possible diastereomers. nih.govmdpi.comresearchgate.net While α-hydroxymetoprolol is pharmacologically active, its β₁-blocking potency is considerably lower than that of the parent drug, estimated to be about one-tenth of metoprolol's activity. nih.govmdpi.compharmgkb.orgmdpi.com The α-hydroxylation pathway is stereoselective, favoring the formation of the this compound enantiomer. ualberta.capharmgkb.orgchapman.edumdpi.com Studies have also revealed a preferred formation of the (1'R)-configuration at the new stereogenic center. mdpi.comnih.gov

Enantioselective Formation and Clearance of Acidic Metabolites

Acidic metabolites, primarily metoprolol acid, represent the major portion of the recovered dose in urine, largely resulting from the oxidation of O-demethylated metoprolol. pharmgkb.orgchapman.eduresearchgate.net The formation and clearance of these acidic metabolites also exhibit enantioselectivity. Studies investigating the enantiomeric profile of metoprolol acidic metabolite in plasma and urine have shown enantiomeric ratios (R/S) slightly above 1, indicating a modest preference for the (R)-enantiomer in the formation or clearance of this metabolite. nih.govresearchgate.netnih.gov For example, one study reported an enantiomeric ratio (+)-(R)/(-)-(S)-acid metabolite of 1.1 in plasma and 1.2 in urine in extensive metabolizers. nih.govresearchgate.net The clearances for the (+)-(R)- and (-)-(S)-enantiomers of the acidic metabolite were reported as 0.41 L/h/kg and 0.25 L/h/kg, respectively, in one study. nih.govresearchgate.net

Here is a data table summarizing the enantiomeric ratios of the acidic metabolite:

| Sample Type | Enantiomeric Ratio (+)-(R)/(-)-(S) Acid Metabolite | Reference |

| Plasma | 1.1 | nih.govresearchgate.net |

| Urine | 1.2 | nih.govresearchgate.net |

Stereoselective Excretion and Renal Clearance Mechanisms

Here is a data table illustrating renal clearance for metoprolol enantiomers:

| Enantiomer | Renal Clearance (L/h/kg) | Reference |

| (+)-(R)-metoprolol | 0.07 (0.05-0.09) | nih.gov |

| (-)-(S)-metoprolol | 0.06 (0.05-0.08) | nih.gov |

Note: Values in parentheses represent the 95% confidence interval.

Pharmacogenomics and Inter Individual Variability in S Metoprolol Response

Impact of CYP2D6 Genetic Polymorphism on (S)-Metoprolol Pharmacokinetics

The cytochrome P450 2D6 (CYP2D6) enzyme plays a predominant role in the metabolism of metoprolol (B1676517), including the (S)-enantiomer. drugbank.comnih.govpharmgkb.orgebmconsult.commdpi.comnih.gov Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, significantly impacting the plasma concentrations and elimination of this compound. pharmgkb.orgmdpi.comnih.govresearchgate.netpharmgkb.org

Differential Exposure in Poor, Extensive, and Ultrarapid Metabolizers

Individuals are categorized into different CYP2D6 metabolizer phenotypes based on their genetic makeup: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.comnih.govresearchgate.net These phenotypes exhibit distinct differences in their capacity to metabolize metoprolol.

Poor metabolizers, who have little to no functional CYP2D6 enzyme activity, show significantly increased plasma concentrations of metoprolol compared to EMs. mdpi.comnih.govpharmgkb.orgmdpi.comresearchgate.netpharmgkb.orgnih.gov Studies have demonstrated that PMs can have metoprolol plasma levels several-fold higher than EMs. mdpi.comnih.govpharmgkb.orgresearchgate.netnih.gov For instance, a meta-analysis showed that peak plasma metoprolol concentration and area under the concentration-time curve (AUC) were approximately 2.3-fold and 4.9-fold higher, respectively, in EMs compared to PMs, and 5.3-fold and 13-fold higher between UMs and PMs. pharmgkb.orgresearchgate.net The elimination half-life is also considerably longer in PMs. pharmgkb.orgresearchgate.netpharmgkb.org

Intermediate metabolizers, with reduced enzyme activity, also tend to have increased metoprolol concentrations compared to NMs, although the effect is generally less pronounced than in PMs. nih.gov

Ultrarapid metabolizers, possessing increased CYP2D6 activity, metabolize metoprolol more efficiently, leading to lower plasma concentrations and a shorter elimination half-life compared to EMs. ebmconsult.comresearchgate.netpsu.edu

Genotype-Phenotype Correlations and Enantiomeric Area Under the Curve (AUC) Ratios

There is a strong correlation between CYP2D6 genotype and metoprolol metabolizer phenotype, which translates into significant differences in pharmacokinetic parameters, including AUC. pharmgkb.orgmdpi.comresearchgate.netpsu.edu The CYP2D6 activity score system is used to translate genotype into a predicted phenotype. mdpi.comnih.gov

Enantiomer-specific analysis has revealed genotype-dependent differences in the metabolism of (R)- and this compound. mdpi.compharmgkb.orgresearchgate.netpsu.edu While both enantiomers are metabolized by CYP2D6, there appears to be a slight enantiopreference, with CYP2D6 metabolizing R-metoprolol more efficiently in EMs and UMs. nih.govpharmgkb.orgresearchgate.netpsu.edu This can result in a higher this compound to (R)-metoprolol AUC ratio in EMs and UMs compared to PMs. mdpi.compsu.edu For example, one study reported an AUC ratio of S-metoprolol to R-metoprolol of 1.6 in UMs, 1.5 in EMs, and 1.0 in PMs. psu.edu

Data illustrating the differential exposure across metabolizer phenotypes can be summarized as follows:

| CYP2D6 Phenotype | Fold Increase in Metoprolol AUC (vs. EMs) | Fold Increase in Metoprolol Cmax (vs. EMs) |

| Poor Metabolizers | ~4.9 pharmgkb.orgresearchgate.net | ~2.3 pharmgkb.orgresearchgate.net |

| Intermediate Metabolizers | ~2.5 (vs. EMs) clinicaltrials.gov | ~1.6 (vs. EMs) clinicaltrials.gov |

| Ultrarapid Metabolizers | Lower than EMs ebmconsult.comresearchgate.netpsu.edu | Lower than EMs ebmconsult.comresearchgate.netpsu.edu |

Note: Values are approximate and can vary between studies.

Mechanisms of Drug-Gene Interactions (DGI) and Their Quantitative Description

The drug-gene interaction between metoprolol and CYP2D6 arises from the enzyme's role in the metabolic clearance of metoprolol. mdpi.comresearchgate.netnih.govresearchgate.net Genetic variations in CYP2D6, such as single nucleotide polymorphisms (SNPs), insertions, deletions, or gene duplications, alter the expression or activity of the enzyme. mdpi.comnih.gov Reduced function or non-functional alleles lead to decreased metabolic capacity, resulting in higher metoprolol exposure, while gene duplications can lead to increased activity and lower exposure. mdpi.comnih.govpharmgkb.orgresearchgate.netnih.gov

Physiologically based pharmacokinetic (PBPK) models have been developed to quantitatively describe these drug-gene interactions. mdpi.comnih.govresearchgate.netnih.govresearchgate.net These models incorporate the specific metabolic pathways of metoprolol enantiomers, including alpha-hydroxylation and O-demethylation, and their dependence on CYP2D6 activity. mdpi.comdrugbank.comnih.govresearchgate.netnih.gov By integrating CYP2D6 genotype information, these models can predict plasma concentration-time profiles and pharmacokinetic parameters for individuals with different metabolizer phenotypes, demonstrating good predictive performance when compared to observed clinical data. mdpi.comnih.govnih.gov

Influence of Genetic Variations on this compound Pharmacodynamics

Beyond pharmacokinetics, genetic variations in pharmacodynamic targets, such as beta-adrenergic receptors, can also contribute to the variability in this compound response.

Polymorphisms in Beta-Adrenergic Receptors and Response Variability

This compound exerts its primary therapeutic effects by blocking beta-1 adrenergic receptors (ADRB1). drugbank.comnih.gov Polymorphisms in the ADRB1 gene, such as Ser49Gly and Arg389Gly, have been investigated for their association with variable responses to metoprolol. nih.govnih.govmdpi.comresearchgate.netcapes.gov.brresearchgate.netmdpi.com

Studies have suggested that certain ADRB1 genotypes may be associated with differential blood pressure or heart rate responses to metoprolol. nih.govmdpi.comresearchgate.netcapes.gov.brresearchgate.netmdpi.com For example, the Arg389Arg genotype at codon 389 of ADRB1 has been associated with a greater reduction in diastolic blood pressure compared to carriers of the Gly389 variant. nih.govmdpi.comresearchgate.netcapes.gov.brresearchgate.net Similarly, the Ser49Ser genotype at codon 49 has been linked to a greater decrease in systolic blood pressure compared to Ser49Gly carriers. capes.gov.br However, findings across studies have not always been consistent, and the impact of these polymorphisms on clinical outcomes can vary. nih.govmdpi.comresearchgate.net

Association between CYP2D6 Genotype, this compound Concentration, and Efficacy

The significant impact of CYP2D6 genotype on this compound plasma concentrations can have downstream effects on its pharmacodynamic response and clinical efficacy. Higher metoprolol concentrations in PMs and IMs are often associated with a greater reduction in heart rate and blood pressure compared to EMs. mdpi.comresearchgate.netnih.govresearchgate.net

Research indicates that CYP2D6 poor metabolizers experience clinically significant greater exposure and lower heart rate in response to metoprolol compared with those who are not poor metabolizers. researchgate.net A prospective study showed that despite receiving equal doses, PMs had significantly greater and more persistent reductions in heart rate and diastolic blood pressure than non-PMs, suggesting that CYP2D6 genotype contributes to inter-individual differences in metoprolol response. researchgate.net Another study found that CYP2D6 PMs taking metoprolol had a significant increase in the incidence of symptomatic bradycardia compared to genotypic NMs. mdpi.com

While the pharmacokinetic effects of CYP2D6 variation on metoprolol exposure are well-established and generally translate to expected pharmacodynamic differences (e.g., greater heart rate reduction with higher concentrations), the direct translation to improved clinical outcomes for all indications is not always definitively proven and may vary depending on the specific clinical context and patient population. nih.govmdpi.compsu.eduresearchgate.net

Implications for Model-Informed Precision Dosing and Individualized Therapy

The significant inter-individual variability in this compound pharmacokinetics, primarily driven by genetic polymorphisms in the CYP2D6 enzyme, has substantial implications for model-informed precision dosing (MIPD) and individualized therapy. This compound is extensively metabolized by CYP2D6, with approximately 70% of an oral dose undergoing this metabolic pathway. frontiersin.org This extensive metabolism by a highly polymorphic enzyme contributes to large variations in drug exposure among individuals. researchgate.netresearchgate.net

Studies have consistently shown that CYP2D6 genotype heavily influences the pharmacokinetics of metoprolol, leading to disparate systemic exposure for both the (S) and (R) enantiomers. researchgate.net Poor metabolizers (PMs), who have significantly reduced or absent CYP2D6 activity, exhibit substantially higher plasma concentrations of metoprolol compared to normal metabolizers (NMs) or extensive metabolizers (EMs). researchgate.netresearchgate.netnih.govnih.gov For instance, PMs can experience a nearly fivefold increase in the area under the plasma concentration-time curve (AUC) and a more than twofold longer elimination half-life compared to NMs given the same dose. researchgate.net Intermediate metabolizers (IMs) also show increased metoprolol exposure, although typically of a smaller magnitude than PMs. researchgate.netpharmgkb.org Ultra-rapid metabolizers (UMs), with increased CYP2D6 activity, may have significantly lower metoprolol concentrations. researchgate.net

This variability in exposure directly impacts the pharmacodynamic response to metoprolol, particularly heart rate reduction. nih.govresearchgate.net While the relationship between metoprolol plasma concentration and blood pressure lowering may reach a plateau, the effect on heart rate can be more pronounced at higher concentrations observed in slower metabolizers. researchgate.netnih.govresearchgate.net This has led to a higher incidence of bradycardia in PMs and IMs compared to NMs. nih.govfrontiersin.org

The understanding of these pharmacogenetic influences provides a strong rationale for implementing MIPD and individualized therapy for this compound. MIPD utilizes patient-specific information, including genetic background (CYP2D6 genotype), along with other factors like age and disease characteristics, to predict individual pharmacokinetic and pharmacodynamic responses and guide dosing decisions. cincinnatichildrens.org

Several clinical guidelines and research initiatives support the use of CYP2D6 genotype to inform metoprolol dosing. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have published recommendations based on CYP2D6 phenotype. pharmgkb.orgfrontiersin.orgpharmgkb.orgmdpi.compharmgkb.org These guidelines generally suggest considering alternative drugs or reducing the dose for PMs and IMs to mitigate the risk of excessive exposure and associated adverse effects like bradycardia. pharmgkb.orgpharmgkb.orgmdpi.compharmgkb.org For UMs, dose titration or using the maximum dose may be considered if efficacy is insufficient. pharmgkb.orgpharmgkb.org

Research findings highlight the potential benefits of genotype-guided dosing. A meta-analysis of pharmacokinetic studies demonstrated significant differences in metoprolol exposure across CYP2D6 metabolizer phenotypes. researchgate.net

Table 1: Impact of CYP2D6 Phenotype on Metoprolol Pharmacokinetics (Based on Pooled Analysis) researchgate.net

| CYP2D6 Phenotype | Fold Increase in AUC (vs. EMs) | Fold Increase in Half-life (vs. EMs) |

| Poor Metabolizers (PMs) | ~4.9 | ~2.3 |

| Ultra-rapid Metabolizers (UMs) | Not applicable (lower exposure) | Not applicable (shorter half-life) |

Note: This table is based on a pooled analysis and represents approximate fold changes compared to extensive metabolizers (EMs). Specific values may vary between individual studies. researchgate.net

Physiologically based pharmacokinetic (PBPK) models have been developed to mechanistically describe the effect of CYP2D6 polymorphisms on metoprolol pharmacokinetics, including the enantioselective metabolism of (S)- and (R)-metoprolol. nih.govmdpi.comnih.govresearchgate.net These models can be used to predict drug exposure based on CYP2D6 genotype and inform dose recommendations for polymorphic patients, aligning well with recommendations from pharmacogenetic working groups. nih.govmdpi.comnih.govresearchgate.net

Despite some inconsistencies in clinical outcome studies, the strong pharmacokinetic rationale supports the use of CYP2D6 genotyping to personalize metoprolol therapy, particularly to minimize the risk of overexposure in PMs and IMs. Implementing pharmacogenetic testing as part of a comprehensive MIPD approach can help clinicians select appropriate initial doses and guide dose titration, potentially improving the safety and effectiveness of this compound therapy for individual patients. nih.govnih.govcpicpgx.org

Table 2: Select Research Findings on CYP2D6 Genotype and Metoprolol Response

| Study Type (Reference) | Population | Key Findings Related to Genotype Impact on this compound |

| Meta-analysis researchgate.net | Diverse | Significant impact on AUC and half-life; enantiomer-specific metabolism. |

| Prospective Study researchgate.net | Patients on long-term treatment | Pronounced effect of CYP2D6 genotype on metabolic ratio and plasma concentration persists. |

| Clinical Pilot Trial nih.gov | Cardiac surgery patients | CYP2D6 genotype-guided management did not significantly reduce postoperative AF in this specific pilot study. |

| Prospective Longitudinal Study ntnu.no | Post-MI patients | Substantial impact on pharmacokinetics; no significant association with self-reported adverse drug reactions at prescribed doses. |

| Study in Elderly Chinese Patients frontiersin.org | Elderly Chinese patients with CVD | IMs had lower maintenance doses and higher incidence of certain adverse events (postural hypotension, bradycardia, asystole, syncope) compared to NMs. |

Model-informed precision dosing, incorporating CYP2D6 genotype information, offers a promising avenue for optimizing this compound therapy by predicting individual pharmacokinetic profiles and tailoring dosing regimens to achieve desired therapeutic effects while minimizing the risk of adverse drug reactions. nih.govnih.govresearchgate.netresearchgate.net Further research, including large-scale prospective studies and implementation trials, is needed to fully elucidate the clinical utility and cost-effectiveness of CYP2D6 guided metoprolol therapy and its integration into routine clinical practice. nih.govnih.govrevistafarmaciahospitalaria.es

Advanced Analytical Methodologies for S Metoprolol and Its Enantiomers in Biological Matrices

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral HPLC is a widely used technique for the enantioseparation of metoprolol (B1676517) and its metabolites in biological fluids such as plasma, serum, and urine researchgate.netnih.gov. Direct methods employing chiral stationary phases (CSPs) are often preferred due to their ability to achieve separation without the need for derivatization steps, which can add complexity to sample processing researchgate.netnih.gov.

Development and Validation of Methods Using Chiral Stationary Phases (e.g., Chirobiotic T, Lux Amylose-2, Chiralcel OD-R, CHIRAL ART Cellulose-SB)

Several CSPs have been successfully utilized for the enantioseparation of metoprolol. These include polysaccharide-based phases, macrocyclic glycopeptide antibiotics, cyclodextrins, proteins, crown ethers, and ligand exchange phases oup.com.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular due to their high separation efficiency, selectivity, and broad applicability eijppr.com. Lux Amylose-2, a polysaccharide-based CSP (amylose tris(5-chloro-2-methylphenylcarbamate)), has been successfully employed for the separation and quantification of metoprolol enantiomers in human plasma using LC-ESI-MS/MS nih.govresearchgate.netresearchgate.net. Another polysaccharide-based phase, Chiralcel OD-R (cellulose tris(3,5-dimethylphenyl-carbamate)), has been used for the analysis of metoprolol enantiomers and an acidic metabolite in human plasma and urine without derivatization researchgate.net. The CHIRAL ART Cellulose-SB column, which utilizes immobilized cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is also designed for separating optical isomers in both normal and reversed-phase modes, offering high compatibility with a wide range of organic solvents ymc.co.jp. The Chirobiotic T column, a macrocyclic glycopeptide stationary phase, has also been used in the development and validation of a stereoselective LC-MS/MS assay for quantifying S- and R-metoprolol in human plasma nih.gov.

These methods involve the interaction between the CSP and the racemic mixture, forming transient diastereomeric complexes that separate based on differences in their stability and interaction with the stationary phase eijppr.com.

Application of Chiral Mobile Phase Additives (e.g., Methyl-β-cyclodextrin)

In addition to using CSPs, chiral separation can also be achieved by incorporating chiral additives into the mobile phase when using achiral stationary phases, such as C18 columns rjptonline.orgresearchgate.netums.edu.myrjptonline.org. Methyl-beta-cyclodextrin (M-β-CD) has been investigated as a chiral mobile phase additive for the enantiomeric separation of metoprolol tartrate using reversed-phase HPLC rjptonline.orgresearchgate.netums.edu.myrjptonline.org.

Studies have shown that the concentration of M-β-CD in the mobile phase, the pH, and the composition of the mobile phase significantly influence the enantioseparation of metoprolol rjptonline.orgrjptonline.org. For instance, a mobile phase consisting of an aqueous solution containing M-β-CD and methanol (B129727) at a specific ratio has been shown to achieve satisfactory resolution of metoprolol enantiomers on a C18 column rjptonline.orgrjptonline.org.

Optimization of Chromatographic Conditions for Enantioseparation

Optimizing chromatographic conditions is crucial for achieving effective enantioseparation of metoprolol. This involves carefully selecting the stationary phase, mobile phase composition, flow rate, and temperature researchgate.netresearchgate.netactamedicamarisiensis.roscispace.comnih.govmdpi.com.

For methods utilizing CSPs, the choice of organic modifier (e.g., ethanol, isopropanol, acetonitrile) and its concentration in the mobile phase significantly impacts separation selectivity and resolution. The addition of acidic or basic modifiers to the mobile phase can also influence retention and separation, particularly for ionizable compounds like metoprolol.

When using chiral mobile phase additives like M-β-CD, optimization focuses on the concentration of the additive, the type and percentage of organic modifier, and the pH of the aqueous phase to enhance the formation and differential migration of diastereomeric complexes rjptonline.orgrjptonline.org.

Studies have demonstrated successful enantioseparation of metoprolol under various optimized conditions, including different mobile phase compositions and flow rates on specific chiral columns, yielding adequate resolution factors nih.govresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stereoselective Quantification

LC-MS/MS is a powerful and sensitive technique widely used for the stereoselective quantification of metoprolol enantiomers in biological matrices, offering high throughput and specificity nih.govnih.govresearchgate.net. The coupling of chiral chromatography with the sensitivity and selectivity of tandem mass spectrometry allows for accurate determination of individual enantiomer concentrations even at low levels in complex biological samples.

High-Throughput LC-ESI-MS/MS Method Development and Validation

High-throughput LC-ESI-MS/MS methods have been developed and validated for the simultaneous quantification of (S)-(-)- and (R)-(+)-metoprolol in human plasma nih.govresearchgate.net. These methods typically involve the use of a chiral stationary phase for enantioseparation followed by detection using electrospray ionization (ESI) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.govresearchgate.net.

Validation of these methods includes assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, matrix effect, and stability nih.govresearchgate.net. For example, a validated LC-ESI-MS/MS method using a Lux Amylose-2 column achieved a linear dynamic range of 0.500–500 ng/mL for both enantiomers in human plasma, with good accuracy and precision nih.govresearchgate.net. The method also demonstrated acceptable matrix effect and analyte stability under different storage conditions nih.govresearchgate.net. Quantification transitions for metoprolol enantiomers are typically monitored in positive ionization mode, for instance, the transition m/z 268.3 → m/z 116.3 nih.govresearchgate.net.

Solid Phase Extraction and Sample Preparation for Biological Samples

Effective sample preparation is critical for the accurate stereoselective quantification of metoprolol enantiomers in biological matrices using LC-MS/MS. Solid phase extraction (SPE) is a commonly employed technique for the extraction and clean-up of metoprolol from plasma, serum, whole blood, and urine samples nih.govoup.com.

Various SPE cartridges and protocols have been developed for metoprolol enantiomers. For instance, Lichrosep DVB HL cartridges have been used for the SPE of (S)-(-)- and (R)-(+)-metoprolol from human plasma nih.govresearchgate.net. The extraction procedure typically involves conditioning the SPE cartridge, loading the plasma sample, washing to remove interfering substances, and eluting the analytes nih.govresearchgate.net. Recovery rates for metoprolol enantiomers using SPE have been reported to be high, often exceeding 94% nih.govresearchgate.net.

Monitoring Precursor-Product Ion Transitions for Enantiomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the stereoselective quantification of metoprolol enantiomers in biological samples. This method leverages the specificity of mass spectrometry by monitoring characteristic precursor-product ion transitions for each analyte. For metoprolol enantiomers, the protonated precursor ion ([M+H]+) is typically observed at a mass-to-charge ratio (m/z) of 268.3. nih.gov

Quantification in LC-MS/MS is commonly performed in multiple reaction monitoring (MRM) mode, where specific precursor ions are selected and fragmented, and characteristic product ions are then monitored. For both S-(-)-metoprolol and R-(+)-metoprolol, a frequently monitored precursor→product ion transition is m/z 268.3→116.3. nih.gov Another reported transition for metoprolol is m/z 268.08→72.09. researchgate.net The product ion at m/z 116.3 is often attributed to the fragmentation of the metoprolol molecule at the isopropyl amine group. researchgate.net

To enhance the accuracy and reliability of the quantification, stable isotopically labeled internal standards (IS) are commonly used. For instance, rac-metoprolol-d6, with a precursor ion at m/z 274.2, has been monitored using the transition m/z 274.2→122.2. nih.gov Metoprolol-d7 has also been employed as an internal standard. journalofappliedbioanalysis.com The use of specific MRM transitions for the enantiomers and the internal standard helps to minimize interference from matrix components and improve the selectivity of the assay. nih.gov

Capillary Electrophoresis for Chiral Separation and Recognition Mechanisms

Capillary Electrophoresis (CE) and related techniques, such as Capillary Electrokinetic Chromatography (cEKC) and Capillary Electrochromatography (CEC), offer alternative approaches for the chiral separation of metoprolol enantiomers in biological matrices. nih.govmdpi.com CE provides high separation efficiency and can be coupled with mass spectrometry for detection (CE-MS). mdpi.comcsic.es

Chiral separation in CE is achieved by introducing a chiral selector into the system. In chiral capillary zone electrophoresis (CZE-MS) or cEKC, a chiral selector is added to the background electrolyte (BGE), forming transient diastereomeric complexes with the enantiomers. mdpi.comcsic.es These complexes have slightly different electrophoretic mobilities, leading to their separation under the applied electric field. mdpi.com

Cyclodextrins (CDs) are widely used as chiral selectors in CE for the separation of beta-blockers, including metoprolol. csic.esmdpi.com Carboxymethylated-β-cyclodextrin (CM-β-CD) has demonstrated good enantioselectivity for metoprolol. mdpi.com The chiral recognition mechanism when using CDs typically involves the inclusion of the analyte (or a portion of it, such as the phenyl ring in metoprolol) into the hydrophobic cavity of the cyclodextrin. mdpi.com Other interactions, such as hydrogen bonding between the analyte and the chiral selector, as well as pi-pi interactions (particularly in CEC with a chiral stationary phase), also contribute to the chiral discrimination process. mdpi.comnih.gov

Molecular modeling studies, such as molecular docking, can provide insights into the host-guest binding procedures and the specific interactions (e.g., hydrogen bonding patterns) that contribute to the difference in binding free energy between the enantiomers and the chiral selector, ultimately influencing the separation factor. mdpi.com

Method Validation Parameters for Stereoselective Assays

The validation of stereoselective analytical methods for quantifying metoprolol enantiomers in biological matrices is essential to ensure their reliability, accuracy, and reproducibility. Validation parameters typically assessed include linearity, precision, accuracy, stability, recovery, and matrix effect. journalofappliedbioanalysis.comjcsp.org.pkslideshare.net These parameters are often evaluated according to regulatory guidelines from bodies such as the USFDA or EMEA. journalofappliedbioanalysis.comjcsp.org.pk

Linearity: The linearity of the method is established by analyzing a series of standards at different concentrations to determine the range over which the analyte response is directly proportional to its concentration. Linear ranges for metoprolol enantiomers in plasma have been reported, for example, from 0.500 to 500 ng/mL nih.gov and 0.5 to 50 ng/mL nih.gov.

Precision: Precision assesses the variability of the measurements and is determined by analyzing replicate quality control (QC) samples at different concentration levels (e.g., low, medium, and high QC, and lower limit of quantification - LLOQ). Both intra-day (within the same day) and inter-day (across different days) precision are evaluated. journalofappliedbioanalysis.comjcsp.org.pk Precision is typically expressed as percentage coefficient of variation (%CV). Acceptance criteria often require %CV to be within 15%, except for the LLOQ, where up to 20% may be acceptable. journalofappliedbioanalysis.com Reported precision values for metoprolol enantiomers are generally within these limits. journalofappliedbioanalysis.comjcsp.org.pk

Accuracy: Accuracy measures how close the measured concentrations are to the true or nominal concentrations of the analyte in QC samples. It is usually expressed as percentage accuracy or percentage relative error. journalofappliedbioanalysis.comjcsp.org.pk Similar to precision, acceptance criteria often require accuracy to be within ±15% of the nominal concentration, except for the LLOQ, where ±20% may be acceptable. journalofappliedbioanalysis.com Published data show accuracy values for metoprolol enantiomers falling within acceptable ranges. journalofappliedbioanalysis.comjcsp.org.pk

Stability: Stability studies evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic the typical sample workflow. This includes freeze-thaw stability, bench-top stability (at room temperature), autosampler stability, and long-term storage stability (e.g., at -20°C or -70°C). journalofappliedbioanalysis.comjcsp.org.pkresearchgate.net Metoprolol enantiomers have been shown to be stable under various conditions for sufficient periods required for sample analysis and storage. journalofappliedbioanalysis.comjcsp.org.pkeijppr.com

Recovery: Recovery assesses the efficiency of the sample extraction procedure. It is determined by comparing the analytical response of extracted QC samples to that of neat standard solutions at equivalent concentrations. jcsp.org.pkresearchgate.net Mean extraction recovery for metoprolol enantiomers from human plasma has been reported to be greater than 94.0% using solid phase extraction nih.gov and around 72% using liquid-liquid extraction jcsp.org.pk.

Matrix Effect: Matrix effect refers to the influence of components in the biological matrix on the ionization efficiency of the analyte in mass spectrometry. It is typically assessed by comparing the response of the analyte spiked into blank matrix extract to the response of the analyte in a neat solution. nih.gov Negligible matrix effect has been reported for metoprolol enantiomers in some methods. nih.gov

These validation parameters collectively demonstrate the suitability and reliability of the stereoselective analytical method for its intended purpose, such as quantifying (S)-metoprolol and (R)-metoprolol in biological samples for pharmacokinetic studies. nih.govslideshare.net

Table 1: Representative Method Validation Parameters for Metoprolol Enantiomers in Biological Matrices

| Parameter | Analyte | Matrix | Concentration Range (ng/mL) | Representative Data | Source |

| Linearity | S-(-)-Metoprolol, R-(+)-Metoprolol | Human Plasma | 0.500 – 500 | Linear correlation coefficient (r) ≥ 0.99 | nih.gov |

| Linearity | Metoprolol | Human Plasma | 1.505 – 538.254 | Precision: 4.67-7.41%, Accuracy: 90.66-98.15% | jcsp.org.pk |

| Precision (Intra-day) | Metoprolol | Human Plasma | QC levels | %CV: 1.73 – 8.90 % | jcsp.org.pk |

| Precision (Inter-day) | Metoprolol | Human Plasma | QC levels | %CV: 4.40 – 7.41 % | jcsp.org.pk |

| Accuracy (Intra-day) | Metoprolol | Human Plasma | QC levels | % Mean Accuracy: 85.17 – 100.87 % | jcsp.org.pk |

| Accuracy (Inter-day) | Metoprolol | Human Plasma | QC levels | % Mean Accuracy: 90.66 – 98.15 % | jcsp.org.pk |

| Recovery | S-(-)-Metoprolol, R-(+)-Metoprolol | Human Plasma | QC levels | Mean extraction recovery > 94.0% | nih.gov |

| Recovery | Metoprolol | Human Plasma | QC levels | Mean recovery: 64.25 – 72.78 % | jcsp.org.pk |

| Stability | Metoprolol | Human Plasma | QC levels | Stable under various storage conditions | jcsp.org.pkeijppr.com |

| Matrix Effect | S-(-)-Metoprolol, R-(+)-Metoprolol | Human Plasma | LLOQ | Average matrix factor between 1.02 and 1.04 | nih.gov |

Drug Drug Interactions Affecting S Metoprolol Pharmacokinetics and Pharmacodynamics

Mechanistic Studies of Cytochrome P450 2D6 (CYP2D6) Inhibition

Inhibition of CYP2D6 can significantly alter the plasma concentrations of (S)-metoprolol, leading to potential changes in its therapeutic and adverse effects. This is particularly relevant for individuals who are extensive metabolizers of CYP2D6, as they rely heavily on this pathway for metoprolol (B1676517) clearance. empathia.ai

Co-administration of metoprolol with potent CYP2D6 inhibitors leads to a marked increase in its plasma concentrations. These inhibitors effectively reduce the metabolic clearance of metoprolol, thereby increasing its bioavailability and prolonging its half-life. empathia.aiempathia.ai

Paroxetine: A potent inhibitor of CYP2D6, paroxetine has been shown to significantly increase the plasma levels of both metoprolol enantiomers. empathia.ainih.gov In one study, co-administration of paroxetine increased the mean area under the plasma concentration-time curve (AUC) of this compound and (R)-metoprolol by approximately 3- and 4-fold, respectively. nih.gov The maximum plasma concentration (Cmax) of both isomers was also significantly increased, and the elimination half-life was nearly doubled. nih.govnih.gov This interaction can lead to an accumulation of the beta-blocking (S)-enantiomer, potentially resulting in excessive bradycardia. nih.gov

Fluoxetine: As a potent inhibitor of CYP2D6, fluoxetine can significantly elevate metoprolol blood levels. empathia.aiempathia.ai The mechanism involves the inhibition of metoprolol's primary metabolic pathway, leading to reduced clearance and increased plasma concentrations. empathia.ai This interaction is considered clinically significant and can persist for several weeks even after discontinuing fluoxetine due to the long half-life of its active metabolite, norfluoxetine. empathia.aidrugs.com

Quinidine: Co-administration of quinidine, a strong CYP2D6 inhibitor, with immediate-release metoprolol has been shown to triple the concentration of this compound and double its elimination half-life in healthy subjects with an extensive metabolizer phenotype. fda.gov In a study involving both Black and White subjects, quinidine increased the this compound AUC from approximately 879-984 ng/mlhr to 2515-2719 ng/mlhr. nih.gov

| CYP2D6 Inhibitor | Effect on this compound Pharmacokinetics | Reference |

| Paroxetine | ~3-fold increase in AUC; ~2-fold increase in Cmax and elimination half-life. | nih.govnih.gov |

| Fluoxetine | Significant increase in plasma concentrations and prolonged half-life. | empathia.aiempathia.ai |

| Quinidine | ~3-fold increase in this compound concentration; ~2-fold increase in elimination half-life. | fda.govnih.gov |

This table is interactive. Users can sort columns to compare data.

Phenoconversion occurs when a genotypic normal metabolizer (NM) of CYP2D6 exhibits the metabolic capacity of a poor metabolizer (PM) due to the administration of a potent CYP2D6 inhibitor. nih.gov This drug-induced change in phenotype can lead to significantly increased exposure to this compound, similar to that observed in genotypic PMs. nih.govnih.gov Individuals undergoing phenoconversion may experience an exaggerated response to standard doses of metoprolol, including a more pronounced reduction in heart rate. nih.gov This highlights the importance of considering concomitant medications when prescribing CYP2D6 substrates like metoprolol, as phenoconversion can lead to unexpected and potentially adverse drug effects. nih.govnih.gov

Interactions with Other Cardiovascular Medications and their Stereoselective Consequences

Interactions between this compound and other cardiovascular drugs can occur through various mechanisms, including effects on metabolism and additive pharmacodynamic effects.

The co-administration of non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem, with metoprolol can lead to significant pharmacodynamic and pharmacokinetic interactions. drugs.comnih.gov

Verapamil: Verapamil has been shown to inhibit the clearance of metoprolol, which is metabolized in the liver. nih.gov Concomitant administration can result in a significant increase in the peak plasma concentration and AUC of metoprolol. nih.gov This interaction is clinically significant and can lead to additive effects on heart rate, atrioventricular conduction, and cardiac contractility, potentially causing profound sinus bradycardia and hypotension. drugs.comnih.gov

Diltiazem: Similar to verapamil, diltiazem can also decrease the clearance of some beta-blockers and lead to additive reductions in heart rate and cardiac conduction when used concomitantly with metoprolol. drugs.com

The combination of these calcium channel blockers with metoprolol requires careful monitoring due to the risk of serious cardiovascular adverse effects like congestive heart failure and heart block. drugs.comnih.govdrugs.com

Amiodarone is considered a weak inhibitor of CYP2D6. nih.govnih.gov However, its co-administration with metoprolol can still lead to clinically relevant interactions. Studies have shown that amiodarone use is associated with higher plasma concentrations of metoprolol. nih.govnih.govdroracle.ai This modest pharmacokinetic interaction, combined with the intrinsic beta-blocking properties of both drugs, can result in an increased risk of bradycardia and atrioventricular block. nih.govdroracle.ai The interaction is thought to be mediated by amiodarone's inhibition of CYP2D6, which reduces metoprolol's metabolism. droracle.aidroracle.ai

Stereoselective Drug-Drug Interaction Profiles and Underlying Molecular Mechanisms

This compound, the pharmacologically active enantiomer of metoprolol, is primarily metabolized by the polymorphic cytochrome P450 enzyme CYP2D6. This enzyme exhibits stereoselective metabolism, preferentially metabolizing the (R)-enantiomer in individuals who are extensive metabolizers of CYP2D6 substrates. This stereoselectivity results in a higher plasma concentration of the active (S)-enantiomer relative to the (R)-enantiomer. However, co-administration of drugs that inhibit CYP2D6 can significantly alter this metabolic profile, leading to clinically important drug-drug interactions that are also stereoselective in nature.

The fundamental molecular mechanism underlying these interactions is the competitive or mechanism-based inhibition of CYP2D6. When a CYP2D6 inhibitor is introduced, it competes with metoprolol for the active site of the enzyme, thereby reducing the metabolic clearance of metoprolol. This inhibition can disproportionately affect the clearance of the two enantiomers, leading to a shift in their relative concentrations and potentially altering the pharmacodynamic response.

A notable consequence of potent CYP2D6 inhibition is the effective conversion of a genotypic extensive metabolizer into a phenotypic poor metabolizer. In poor metabolizers, the stereoselective metabolism of metoprolol is diminished or absent. Consequently, the co-administration of a potent CYP2D6 inhibitor with metoprolol to an extensive metabolizer can lead to a loss of the preferential metabolism of (R)-metoprolol. This results in a more significant increase in the plasma concentrations of the less active (R)-enantiomer compared to the (S)-enantiomer, thereby decreasing the (S)/(R) plasma concentration ratio.

Several drugs are known to be potent inhibitors of CYP2D6 and thus can induce these stereoselective interactions with this compound. These include certain selective serotonin reuptake inhibitors (SSRIs) like paroxetine and fluoxetine, the antiarrhythmic agent propafenone, and the historical antiarrhythmic quinidine. clinpgx.org

The interaction with paroxetine has been well-documented. Studies have shown that paroxetine can increase the area under the plasma concentration-time curve (AUC) of this compound and (R)-metoprolol by approximately 4-fold and 5-fold, respectively, in healthy volunteers with the extensive metabolizer phenotype. nih.gov This greater increase in the exposure to the (R)-enantiomer leads to a significant decrease in the (S)/(R) AUC ratio, indicating a loss of stereoselective metabolism. nih.gov

Similarly, propafenone, which is also a substrate and an inhibitor of CYP2D6, can lead to a two- to five-fold increase in the steady-state plasma concentrations of metoprolol. nih.gov While specific data on the differential effects on each enantiomer are less consistently reported, the mechanism of interaction points towards a similar loss of stereoselectivity due to CYP2D6 inhibition. The co-administration of fluoxetine is also expected to produce a significant increase in metoprolol's bioavailability. nih.gov

The table below summarizes the pharmacokinetic changes of metoprolol enantiomers when co-administered with a potent CYP2D6 inhibitor.

Table 1: Stereoselective Pharmacokinetic Interaction of Metoprolol with Paroxetine

| Pharmacokinetic Parameter | Metoprolol Alone | Metoprolol + Paroxetine | Fold Increase |

| This compound AUC | Baseline | ~4-fold increase | 4x |

| (R)-Metoprolol AUC | Baseline | ~5-fold increase | 5x |

| (S)/(R) AUC Ratio | ~1.64 | ~1.17 | - |

Data derived from a study with immediate-release metoprolol. nih.gov

Preclinical and Clinical Investigations of S Metoprolol Enantioselectivity

In Vitro and In Vivo Comparative Studies of (S)- and (R)-Metoprolol

Animal Model Studies on Differential Pharmacological Effects

In vivo studies in various animal models have consistently demonstrated the superior β1-blocking potency of (S)-Metoprolol compared to its (R)-counterpart. In anesthetized dogs, the inhibitory effects of the (-)-enantiomer (S-Metoprolol) on cardiovascular parameters such as the maximum rate of rise of left ventricular pressure (Vmax), the rate of pressure change over time (dp/dtmax), and heart rate (HR) were found to be significantly stronger than those of the (+)-enantiomer (R-Metoprolol) nih.gov. The concentration required to produce 50% of the maximal effect (Ce50) was substantially lower for this compound, indicating greater potency nih.gov.

Similarly, studies in anesthetized cats revealed that this compound was significantly more potent in blocking the chronotropic (heart rate) and inotropic (contractile force) responses to isoproterenol, a non-selective β-agonist. In contrast, higher doses of metoprolol (B1676517) were required to antagonize the vasodilating effects of isoproterenol in the hind limb, showcasing its β1-selectivity fda.gov. Research in rats with genetically determined hypertension has also shown that metoprolol can exert a preventive antihypertensive effect researchgate.net. The primary β-blocking action of the drug is attributed to the unchanged parent compound researchgate.net.

Table 1: Comparative Potency (Ce50) of Metoprolol Enantiomers in Anesthetized Dogs nih.gov

| Pharmacodynamic Parameter | (R)-Metoprolol Ce50 (µg/L) | This compound Ce50 (µg/L) | Potency Ratio ((R)/(S)) |

|---|---|---|---|

| Inhibition of Vmax | 250 ± 80 | 70 ± 30 | 3.7 |

| Inhibition of dp/dtmax | 450 ± 210 | 70 ± 40 | 6.8 |

| Inhibition of Heart Rate (HR) | 520 ± 210 | 82 ± 27 | 6.3 |

Isolated Organ and Cell-Based Assays for Enantiomer Activity

In vitro investigations using isolated tissues and receptor-binding assays have provided a quantitative measure of the enantioselectivity of metoprolol at the receptor level. The β1-blocking activity of metoprolol is predominantly associated with the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors indianheartjournal.comresearchgate.net. One study reported the β1 receptor affinity of the (S)-form to be approximately 500 times greater than that of the (R)-form indianheartjournal.com. The S:R activity ratio for β1-blocking activity has been reported to be 33:1 indianheartjournal.com.